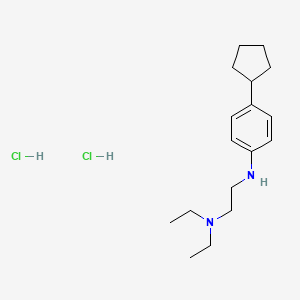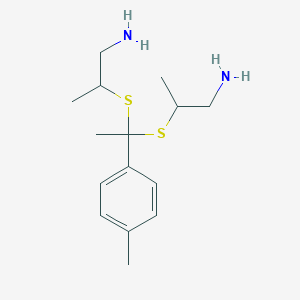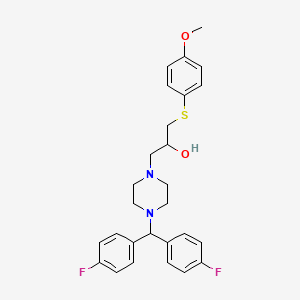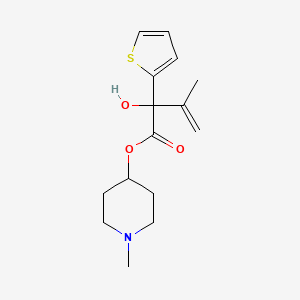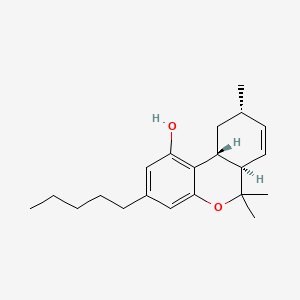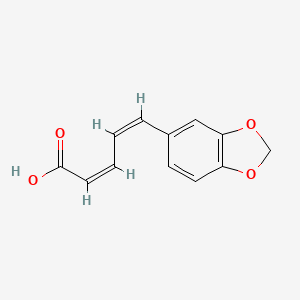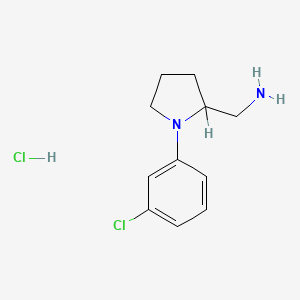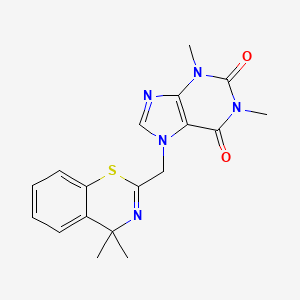
Theophylline, 7-((4,4-dimethyl-4H-1,3-benzothiazin-2-yl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Theophylline, 7-((4,4-dimethyl-4H-1,3-benzothiazin-2-yl)methyl)- is a complex organic compound that belongs to the class of xanthine derivatives. It is structurally characterized by the presence of a theophylline core linked to a benzothiazine moiety. This compound is of significant interest due to its potential pharmacological and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Theophylline, 7-((4,4-dimethyl-4H-1,3-benzothiazin-2-yl)methyl)- typically involves multi-step organic reactions. One common method includes the alkylation of theophylline with a benzothiazine derivative under controlled conditions. The reaction may require the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Theophylline, 7-((4,4-dimethyl-4H-1,3-benzothiazin-2-yl)methyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Theophylline, 7-((4,4-dimethyl-4H-1,3-benzothiazin-2-yl)methyl)- has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying xanthine derivatives and their reactivity.
Biology: Investigated for its potential effects on cellular processes and enzyme inhibition.
Medicine: Explored for its therapeutic potential in treating respiratory diseases, given its structural similarity to theophylline, a known bronchodilator.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of Theophylline, 7-((4,4-dimethyl-4H-1,3-benzothiazin-2-yl)methyl)- involves its interaction with various molecular targets. It is believed to inhibit phosphodiesterase enzymes, leading to an increase in intracellular cyclic AMP levels. This results in the relaxation of smooth muscle tissues, particularly in the respiratory tract. Additionally, it may act as an adenosine receptor antagonist, contributing to its bronchodilator effects .
Comparison with Similar Compounds
Similar Compounds
Theophylline: A well-known bronchodilator used in the treatment of asthma and chronic obstructive pulmonary disease (COPD).
Caffeine: Another xanthine derivative with stimulant properties.
Theobromine: Found in cocoa, with mild stimulant and diuretic effects.
Uniqueness
Theophylline, 7-((4,4-dimethyl-4H-1,3-benzothiazin-2-yl)methyl)- is unique due to its benzothiazine moiety, which may confer additional pharmacological properties not present in other xanthine derivatives. This structural feature could potentially enhance its therapeutic efficacy and broaden its application spectrum .
Properties
CAS No. |
102367-56-6 |
|---|---|
Molecular Formula |
C18H19N5O2S |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
7-[(4,4-dimethyl-1,3-benzothiazin-2-yl)methyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C18H19N5O2S/c1-18(2)11-7-5-6-8-12(11)26-13(20-18)9-23-10-19-15-14(23)16(24)22(4)17(25)21(15)3/h5-8,10H,9H2,1-4H3 |
InChI Key |
JVIWJZINHSAZGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2SC(=N1)CN3C=NC4=C3C(=O)N(C(=O)N4C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




